molecular formula C18H21N3O2 B5550121 2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide

2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide

Cat. No.: B5550121
M. Wt: 311.4 g/mol
InChI Key: OFKNLBYQFMMKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Benzamides in Cancer Research

Radiolabeled benzamides have been explored for their application in cancer research, particularly for imaging and detecting melanoma metastases. A study by Maffioli et al. (1994) used iodine-123-labeled benzamide for scintigraphic detection of melanoma metastases, exploiting the ectodermic origin of melanocytes and melanin presence in the substantia nigra as the theoretical basis for this application. The tracer showed promise in detecting cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases, highlighting its potential in melanoma imaging (Maffioli et al., 1994).

Monitoring of Carcinogenic Compounds

Research has also focused on the detection and monitoring of carcinogenic heterocyclic aromatic amines (HAAs) in biological samples. Bessette et al. (2009) developed a method to measure HAAs accumulated in human hair and rodent fur, aiming to biomonitor exposure to these potential carcinogens found in cooked meats. The study found that HAAs could be detected in hair samples from meat-eaters, suggesting a dietary exposure pathway. This kind of research has implications for understanding environmental and dietary exposure to carcinogenic compounds (Bessette et al., 2009).

Pharmacokinetics and Metabolism Studies

Pharmacokinetics and metabolism studies are crucial in drug development and toxicology. For instance, Uckert et al. (1989) studied the tolerance and pharmacokinetics of KW-5805, a new antiulcer compound, in humans to evaluate its safety and metabolic profile. Such studies are vital for understanding how drugs are absorbed, metabolized, and excreted in the human body, guiding dosage recommendations and safety evaluations (Uckert et al., 1989).

Exposure Assessment to Environmental Toxins

Wakabayashi et al. (1993) and Nagao et al. (1996) conducted studies on the exposure to heterocyclic amines, providing insights into human exposure to carcinogens in food and the environment. These studies contribute to the understanding of risk factors associated with diet and cancer, emphasizing the importance of monitoring and regulating exposure to potentially harmful compounds (Wakabayashi et al., 1993); (Nagao et al., 1996).

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-8-7-11-15(19-12)21-16(22)13-9-5-6-10-14(13)20-17(23)18(2,3)4/h5-11H,1-4H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNLBYQFMMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.